molecular formula C21H18N4O2 B15119577 N-benzyl-2-[5-cyano-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

N-benzyl-2-[5-cyano-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No.: B15119577
M. Wt: 358.4 g/mol
InChI Key: VKZQISAVUKZOFI-UHFFFAOYSA-N
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Description

N-benzyl-2-[5-cyano-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of multiple functional groups, including cyano, benzyl, and acetamide, makes this compound highly reactive and versatile in chemical synthesis.

Properties

Molecular Formula

C21H18N4O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-benzyl-2-[5-cyano-2-(4-methylphenyl)-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H18N4O2/c1-15-7-9-17(10-8-15)20-24-13-18(11-22)21(27)25(20)14-19(26)23-12-16-5-3-2-4-6-16/h2-10,13H,12,14H2,1H3,(H,23,26)

InChI Key

VKZQISAVUKZOFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)NCC3=CC=CC=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[5-cyano-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of cyanoacetamides, including this compound, often employs solvent-free reactions to minimize costs and environmental impact. The fusion method, which involves the solvent-free reaction of aryl amines with ethyl cyanoacetate, is widely used due to its efficiency and scalability .

Mechanism of Action

The mechanism of action of N-benzyl-2-[5-cyano-2-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups in the compound enable it to participate in nucleophilic and electrophilic reactions, respectively . These interactions can lead to the formation of stable heterocyclic structures, which are often biologically active .

Comparison with Similar Compounds

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